Cas no 1803738-34-2 (3-Fluoro-5-iodopyridin-4-ol)
3-Fluoro-5-iodopyridin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-5-iodopyridin-4-ol
- 3-Fluoro-4-hydroxy-5-iodopyridine
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- Inchi: 1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
- InChI Key: QLEUKAFKVHZIDY-UHFFFAOYSA-N
- SMILES: IC1=CNC=C(C1=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 209
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1
3-Fluoro-5-iodopyridin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006750-250mg |
3-Fluoro-4-hydroxy-5-iodopyridine |
1803738-34-2 | 95% | 250mg |
$970.20 | 2022-04-02 | |
| Alichem | A029006750-500mg |
3-Fluoro-4-hydroxy-5-iodopyridine |
1803738-34-2 | 95% | 500mg |
$1,819.80 | 2022-04-02 | |
| Alichem | A029006750-1g |
3-Fluoro-4-hydroxy-5-iodopyridine |
1803738-34-2 | 95% | 1g |
$3,126.60 | 2022-04-02 |
3-Fluoro-5-iodopyridin-4-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-Fluoro-5-iodopyridin-4-ol
3-Fluoro-5-Iodopyridin-4-Ol: A Comprehensive Overview
3-Fluoro-5-Iodopyridin-4-Ol, also known by its CAS number 1803738-34-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine at the 3-position and iodine at the 5-position, along with a hydroxyl group at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 3-Fluoro-5-Iodopyridin-4-Ol involves a series of carefully designed chemical reactions, often employing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. These methods ensure the precise placement of substituents on the pyridine ring, which is critical for achieving the desired chemical properties. Recent advancements in catalytic systems have further streamlined the synthesis process, enabling higher yields and improved purity levels.
In terms of physical and chemical properties, 3-Fluoro-5-Iodopyridin-4-Ol exhibits a high degree of stability under standard laboratory conditions. Its solubility in polar solvents such as water and methanol is relatively low, which makes it suitable for applications requiring controlled release or selective solubilization. The compound also demonstrates moderate thermal stability, with a decomposition temperature above 200°C under inert conditions.
The electronic properties of 3-Fluoro-5-Iodopyridin-4-Ol are particularly noteworthy. The presence of electron-withdrawing groups such as fluorine and iodine significantly alters the electronic environment of the pyridine ring, enhancing its reactivity in certain chemical transformations. This makes the compound an excellent candidate for use in electrophilic aromatic substitution reactions or as a ligand in coordination chemistry.
Recent studies have highlighted the potential of 3-fluoro-5-iodylpyridinol derivatives in drug discovery. Researchers have explored their ability to modulate key biological targets such as kinases and G-protein coupled receptors (GPCRs). For instance, a study published in 2022 demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, making them promising leads for anticancer drug development.
In addition to its role in pharmaceutical research, 3-fluoro-pyridinol derivatives have found applications in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, recent work has shown that metal complexes derived from this compound can serve as highly sensitive detectors for trace amounts of heavy metals in environmental samples.
The versatility of CAS 1803738-34-2 extends to analytical chemistry as well. Its unique spectroscopic properties make it an ideal reference standard for calibrating instruments used in UV-vis spectroscopy and mass spectrometry. Furthermore, its distinct fluorescence characteristics under certain conditions have enabled its use in fluorescence-based assays for detecting specific analytes in complex matrices.
The increasing demand for highly functionalized aromatic compounds has positioned 3-fluoro-pyridinol derivatives as key players in modern organic synthesis. With ongoing research focusing on optimizing their synthesis routes and exploring new applications, this compound is expected to play an even more significant role in diverse scientific disciplines.
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